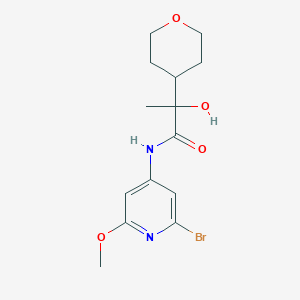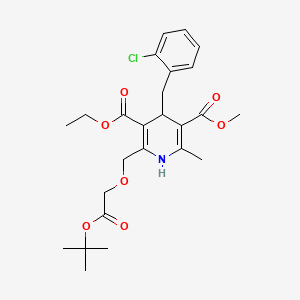
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is characterized by the presence of tert-butoxy and oxoethoxy groups, which may impart unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of tert-Butoxy Group: This can be achieved by reacting the appropriate alcohol with tert-butyl chloride in the presence of a base such as potassium tert-butoxide.
Introduction of Oxoethoxy Group: This step involves the reaction of the intermediate with ethylene oxide under controlled conditions to introduce the oxoethoxy group.
Coupling with Amlodipine: The final step involves coupling the modified intermediate with Amlodipine under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding oxides.
Reduction: The oxoethoxy group can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl alcohol derivatives, while reduction may yield ethoxy derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its unique structure may make it a useful tool for studying calcium channel function.
Medicine: As a derivative of Amlodipine, it may have potential as a therapeutic agent for cardiovascular diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine is likely similar to that of Amlodipine, which involves the inhibition of calcium ion influx through L-type calcium channels. This leads to vasodilation and a reduction in blood pressure. The presence of tert-butoxy and oxoethoxy groups may modulate its binding affinity and selectivity for calcium channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: The parent compound, widely used as a calcium channel blocker.
Nifedipine: Another calcium channel blocker with a similar mechanism of action.
Felodipine: A related compound with similar pharmacological effects.
Uniqueness
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine is unique due to the presence of tert-butoxy and oxoethoxy groups, which may impart distinct chemical and pharmacological properties compared to other calcium channel blockers.
Propriétés
Formule moléculaire |
C25H32ClNO7 |
|---|---|
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
5-O-ethyl 3-O-methyl 4-[(2-chlorophenyl)methyl]-2-methyl-6-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H32ClNO7/c1-7-33-24(30)22-17(12-16-10-8-9-11-18(16)26)21(23(29)31-6)15(2)27-19(22)13-32-14-20(28)34-25(3,4)5/h8-11,17,27H,7,12-14H2,1-6H3 |
Clé InChI |
WNOWJSFUUBWZOU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1CC2=CC=CC=C2Cl)C(=O)OC)C)COCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




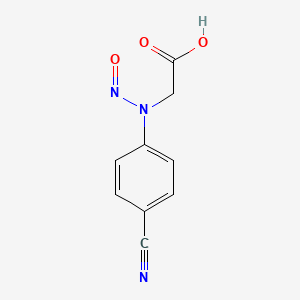
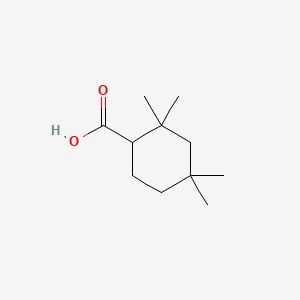
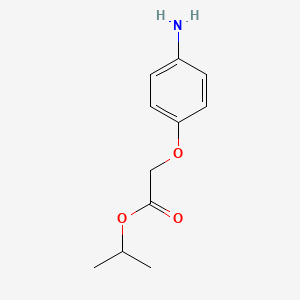
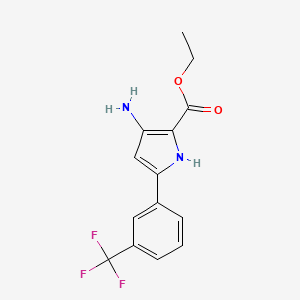
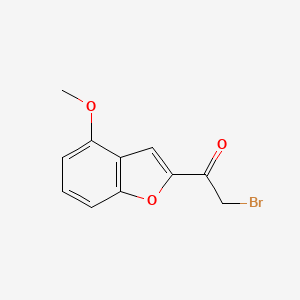
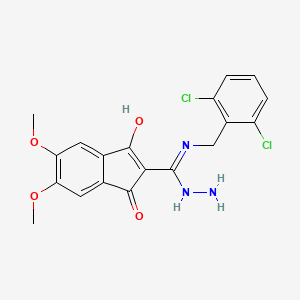
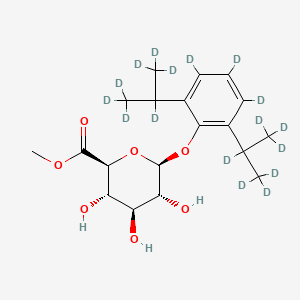

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
